N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S2 and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study involved synthesizing a series of analogues related to the chemical structure , examining their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds have shown potential as precursors for designing antibacterial and antituberculosis compounds, highlighting their importance in developing new therapeutic agents for infectious diseases M. Chandrashekaraiah et al., 2014.
Synthesis for Antibiotic and Antibacterial Drugs
Another research focused on synthesizing heterocyclic compounds incorporating thiophene-2-carboxamide, aiming to develop new antibiotic and antibacterial drugs. This study underscores the compound's relevance in synthesizing new molecular entities with potential applications in combating bacterial infections G. Ahmed, 2007.
Investigation of Fluorescence Binding
The interaction of certain derivatives with bovine serum albumin (BSA) was investigated to understand the binding efficiency and potential therapeutic applications. This research could be relevant for drug delivery systems and understanding the pharmacokinetic properties of new drug candidates Fa-Yan Meng et al., 2012.
Antitumor and Antibacterial Agents
Compounds with structural similarities were synthesized and evaluated for their in vitro activity against human tumor cell lines and for antibacterial activity. This indicates the potential use of the compound and its derivatives in the development of new antitumor and antibacterial therapies H. Hafez et al., 2017.
Antidepressant and Nootropic Agents
Research on the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds explores the central nervous system (CNS) activity, including antidepressant and nootropic effects. These findings suggest applications in CNS disorder treatment Asha B. Thomas et al., 2016.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c25-17(13-11-24(12-13)18(26)16-3-1-10-29-16)22-14-4-6-15(7-5-14)30(27,28)23-19-20-8-2-9-21-19/h1-10,13H,11-12H2,(H,22,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPHOLFNLEPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.